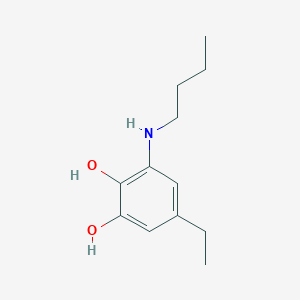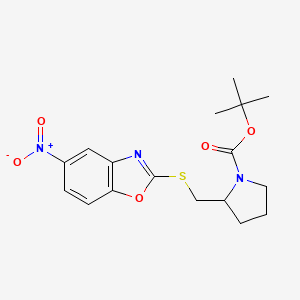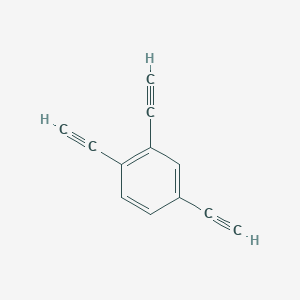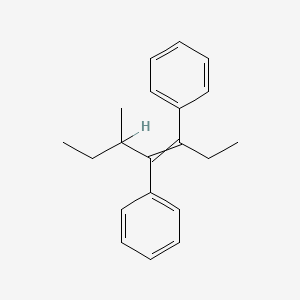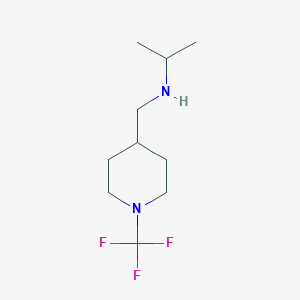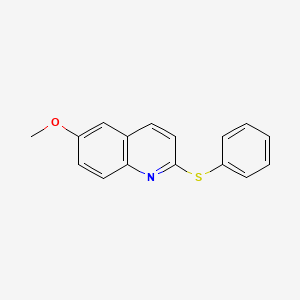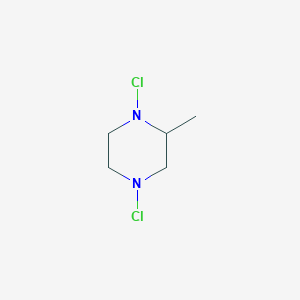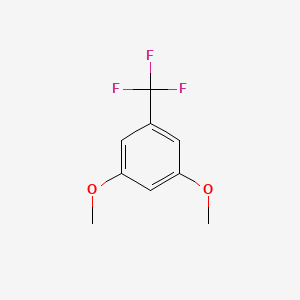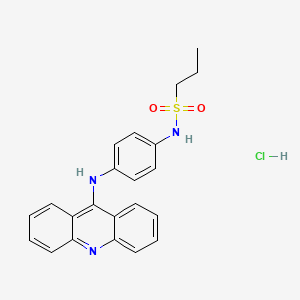
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride: is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anti-cancer, anti-bacterial, and anti-viral properties . This compound, in particular, has been studied for its potential therapeutic applications and its ability to interact with DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride typically involves the reaction of acridine derivatives with sulfonamide groups. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained. For instance, the reaction might involve the use of sulfuric acid as a catalyst in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and electrospray mass spectrometry (LC-ESMS) are often used to monitor and verify the purity of the product .
Chemical Reactions Analysis
Types of Reactions: Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with DNA and its potential as a DNA intercalator.
Medicine: Investigated for its anti-cancer properties and potential use in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, affecting various biological processes such as DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure .
Comparison with Similar Compounds
Acriflavine: Known for its anti-bacterial properties.
Proflavine: Used as a disinfectant and anti-bacterial agent.
Quinacrine: Studied for its anti-cancer and anti-malarial properties.
Uniqueness: Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride is unique due to its specific structure, which combines the properties of acridine derivatives with sulfonamide groups. This combination enhances its ability to interact with DNA and increases its potential therapeutic applications .
Properties
CAS No. |
53221-84-4 |
|---|---|
Molecular Formula |
C22H22ClN3O2S |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C22H21N3O2S.ClH/c1-2-15-28(26,27)25-17-13-11-16(12-14-17)23-22-18-7-3-5-9-20(18)24-21-10-6-4-8-19(21)22;/h3-14,25H,2,15H2,1H3,(H,23,24);1H |
InChI Key |
NZTXBMNUZGAJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


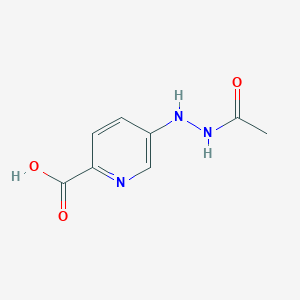
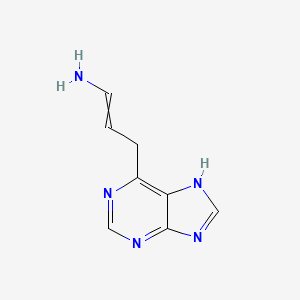
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
